molecular formula C11H14ClN3O3S B1671907 Glyclopyramide CAS No. 631-27-6

Glyclopyramide

Cat. No.: B1671907
CAS No.: 631-27-6
M. Wt: 303.77 g/mol
InChI Key: HNSCCNJWTJUGNQ-UHFFFAOYSA-N
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Description

Glyclopyramide is a sulfonylurea drug used primarily in the treatment of type 2 diabetes mellitus. It was first marketed in Japan in 1965 under the tradename Deamelin-S. As a second-generation sulfonylurea, it functions by stimulating the release of insulin from pancreatic beta cells, thereby helping to control blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyclopyramide involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form 4-chloro-N-(pyrrolidin-1-yl)benzenesulfonamide. This intermediate is then reacted with urea to yield this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and advanced analytical techniques helps in maintaining consistency in production .

Chemical Reactions Analysis

Types of Reactions: Glyclopyramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glyclopyramide has several scientific research applications, including:

    Chemistry: Used as a model compound in studying sulfonylurea chemistry and its derivatives.

    Biology: Investigated for its effects on cellular metabolism and insulin secretion.

    Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes mellitus.

    Industry: Used in the development of new antidiabetic drugs and formulations

Mechanism of Action

Glyclopyramide exerts its effects by binding to sulfonylurea receptors on pancreatic beta cells. This binding inhibits ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. The increased insulin secretion helps lower blood glucose levels. The molecular targets involved include the sulfonylurea receptor and the ATP-sensitive potassium channel .

Comparison with Similar Compounds

  • Glimepiride
  • Glipizide
  • Gliclazide
  • Glibenclamide

Comparison: Glyclopyramide, like other second-generation sulfonylureas, stimulates insulin release from pancreatic beta cells. it is unique in its specific binding affinity and duration of action. Compared to glimepiride, this compound has a shorter duration of action but similar efficacy in lowering blood glucose levels. Glipizide and gliclazide have different pharmacokinetic profiles, with variations in absorption and metabolism .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048822
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-27-6
Record name Glyclopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyclopyramide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCLOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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